4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is a pyrimidine derivative characterized by its unique functional groups. Its molecular formula is C5H6N4O2, with a molecular weight of 154.1267 g/mol. The compound features an amino group at position 4, a hydroxy group at position 6, a methylthio group at position 2, and a nitroso group at position 5. This combination of substituents contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
The chemical reactivity of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine can be attributed to its functional groups. Notable reactions include:
Research indicates that 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine exhibits significant biological activities, including:
Several synthesis methods for 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine have been documented:
The unique properties of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine make it applicable in various fields:
Interaction studies have focused on the compound's behavior in biological systems. Key findings include:
These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, which include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4,6-dimethylpyrimidine | Dimethyl groups at positions 4 and 6 | Lacks hydroxyl and nitroso groups |
4-Amino-6-hydroxy-pyrimidine | Hydroxy group at position 6 | No methylthio or nitroso substituents |
2-Methylthio-pyrimidine | Methylthio group present | Lacks amino and hydroxyl functionalities |
These comparisons highlight the uniqueness of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine due to its combination of functional groups, which contribute to its distinct reactivity and biological activity .